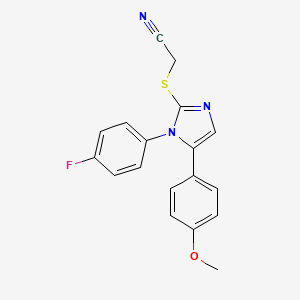
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic compound featuring a complex molecular structure It's characterized by the presence of fluorophenyl and methoxyphenyl groups attached to an imidazole ring, further connected to a nitrile group through a thio linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile involves several steps:
Imidazole Formation: The reaction starts with the formation of the imidazole ring through a cyclization reaction of suitable precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions.
Thioacetonitrile Linkage: The final step involves the formation of the thioacetonitrile linkage through nucleophilic substitution of the corresponding halide derivative.
Industrial Production Methods
Industrial-scale production may utilize high-throughput methods such as flow chemistry, optimizing reaction conditions (e.g., temperature, pressure, solvents) for maximum yield and purity. Catalysts and automated synthesis equipment are often employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, especially at the thioacetonitrile linkage, leading to sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminium hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in various substitution reactions, influenced by their electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids in aprotic solvents.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a precursor in the synthesis of other complex molecules due to its reactive functional groups.
Biology
In biological research, it serves as a probe to study enzyme mechanisms, particularly those involving sulfur-containing intermediates.
Medicine
Its structural features make it a candidate for drug development, especially for targeting diseases where modulation of imidazole-containing compounds is beneficial.
Industry
In industrial applications, it can be utilized in the production of advanced materials, such as polymers with specific electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism of action often involves interactions with enzymes or receptors that can bind to the imidazole ring or the nitrile group. It may inhibit or activate specific biochemical pathways depending on its binding affinity and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-2-methylimidazole: Lacks the thioacetonitrile linkage, offering different reactivity.
5-(4-Methoxyphenyl)-1H-imidazole: Does not include the fluorophenyl group, altering its biological activity.
2-((1-Phenyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile: Similar but without the fluorine atom, impacting its electron distribution.
Uniqueness
The combination of fluorophenyl and methoxyphenyl groups attached to the imidazole ring, along with the thioacetonitrile linkage, provides a unique set of chemical and biological properties not found in simpler analogs.
There you go! A detailed dive into the fascinating world of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile. Fancy chatting about something else?
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXIJHGCRUWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)
![7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2974344.png)
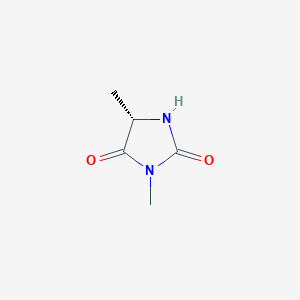


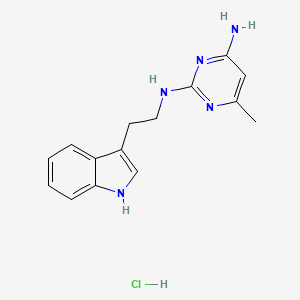
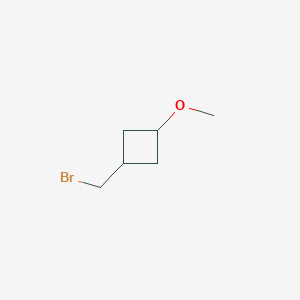
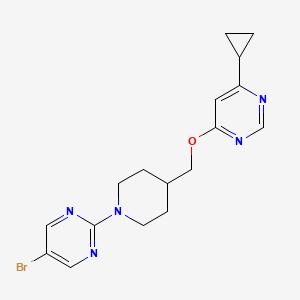
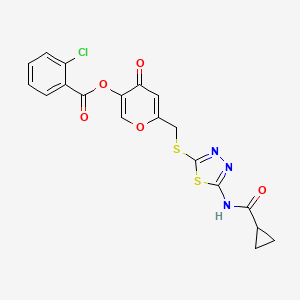
![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2974360.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)
![2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2974364.png)
![3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B2974365.png)
